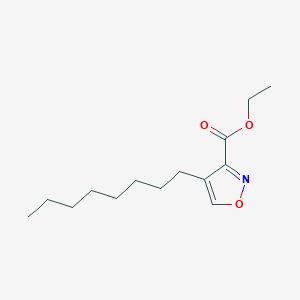

Ethyl 4-octylisoxazole-3-carboxylate

Descripción

Ethyl 4-octylisoxazole-3-carboxylate is an isoxazole derivative featuring an ethyl ester group at position 3 and a long-chain octyl substituent at position 4 of the heterocyclic ring. Isoxazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, often modulated by substituents on the aromatic ring .

Propiedades

Fórmula molecular |

C14H23NO3 |

|---|---|

Peso molecular |

253.34 g/mol |

Nombre IUPAC |

ethyl 4-octyl-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C14H23NO3/c1-3-5-6-7-8-9-10-12-11-18-15-13(12)14(16)17-4-2/h11H,3-10H2,1-2H3 |

Clave InChI |

XQEUVFGWWHZALJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC1=CON=C1C(=O)OCC |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of Ethyl 4-octylisoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Análisis De Reacciones Químicas

Ethyl 4-octylisoxazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-butyllithium . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the isoxazole ring or the ethyl and octyl side chains .

Aplicaciones Científicas De Investigación

Ethyl 4-octylisoxazole-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives are studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Mecanismo De Acción

The mechanism of action of Ethyl 4-octylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways in the body. The compound’s isoxazole ring allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit p38 MAP kinase, an enzyme involved in inflammatory responses .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table compares Ethyl 4-octylisoxazole-3-carboxylate with structurally related isoxazole and oxazole esters, highlighting substituent effects and physicochemical properties:

*Note: Data for Ethyl 4-octylisoxazole-3-carboxylate are inferred due to absence in evidence.

Key Observations:

Substituent Effects: Alkyl Chains: The octyl group in the target compound significantly increases molecular weight and lipophilicity compared to methyl (), isopropyl (), or aromatic substituents (). This may enhance lipid solubility and pharmacokinetic properties. Aromatic vs. Aliphatic Groups: Bulky aromatic substituents (e.g., phenoxybenzoyl in ) reduce solubility in polar solvents, whereas aliphatic chains (e.g., octyl) favor nonpolar environments.

Biological Activity :

- Derivatives with phenyl groups (e.g., ) exhibit antibacterial properties, suggesting that electron-rich substituents may enhance target binding. The octyl chain’s role in bioactivity remains speculative but could influence membrane interaction.

Physicochemical Properties

- Solubility: Ethyl 4-octylisoxazole-3-carboxylate is predicted to be insoluble in water but soluble in organic solvents (e.g., ethyl acetate, hexane), similar to Ethyl 4-(4-phenoxybenzoyl)isoxazole-3-carboxylate .

- Thermal Stability : Long alkyl chains may lower melting points compared to aromatic derivatives (e.g., 952183-09-4 in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.